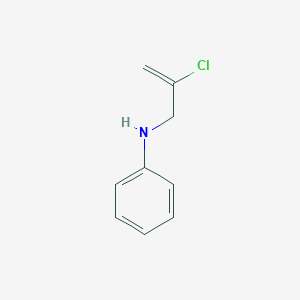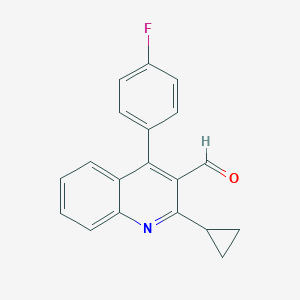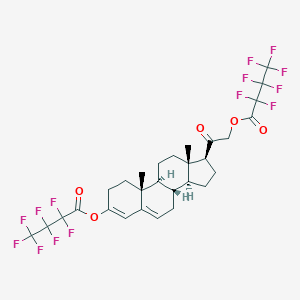
Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate) is a synthetic steroid that has been widely used in scientific research. It is commonly referred to as Bis-HFB or HFB-21-OH. Bis-HFB is a potent glucocorticoid receptor agonist and has been used to study the mechanism of action of glucocorticoids in various biological systems.
Wirkmechanismus
Bis-HFB acts as a potent agonist of the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. When Bis-HFB binds to the glucocorticoid receptor, it induces a conformational change that allows the receptor to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, which leads to a variety of physiological effects.
Biochemische Und Physiologische Effekte
Bis-HFB has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune responses, and the suppression of inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis-HFB in lab experiments is its high potency and specificity for the glucocorticoid receptor. This allows for precise control over the activation or repression of target genes. However, one limitation of using Bis-HFB is its potential toxicity at high concentrations, which can lead to non-specific effects.
Zukünftige Richtungen
There are several future directions for research on Bis-HFB. One area of interest is the development of novel glucocorticoid receptor agonists with improved pharmacological properties. Another area of interest is the investigation of the role of glucocorticoids in the regulation of immune responses and the development of immune-related diseases. Additionally, the potential use of Bis-HFB as a therapeutic agent for the treatment of various diseases, such as asthma and cancer, warrants further investigation.
Synthesemethoden
Bis-HFB is synthesized by the reaction of 3,5-dien-20-one with heptafluorobutyric anhydride in the presence of a catalyst. The reaction yields Bis-HFB as a white crystalline solid with high purity.
Wissenschaftliche Forschungsanwendungen
Bis-HFB has been used in a variety of scientific research applications, including studies on the mechanism of action of glucocorticoids, the regulation of gene expression, and the modulation of immune responses. It has also been used to investigate the role of glucocorticoids in the development of various diseases, such as asthma, rheumatoid arthritis, and cancer.
Eigenschaften
CAS-Nummer |
18072-34-9 |
|---|---|
Produktname |
Pregna-3,5-dien-20-one, 3,21-dihydroxy-, bis(heptafluorobutyrate) |
Molekularformel |
C29H28F14O5 |
Molekulargewicht |
722.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C29H28F14O5/c1-22-9-7-14(48-21(46)25(32,33)27(36,37)29(41,42)43)11-13(22)3-4-15-16-5-6-18(23(16,2)10-8-17(15)22)19(44)12-47-20(45)24(30,31)26(34,35)28(38,39)40/h3,11,15-18H,4-10,12H2,1-2H3/t15-,16-,17-,18+,22-,23-/m0/s1 |
InChI-Schlüssel |
LSDDPARCFYXVBU-CLBXUTNZSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Synonyme |
3,21-Dihydroxypregna-3,5-dien-20-one bis(heptafluorobutyrate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



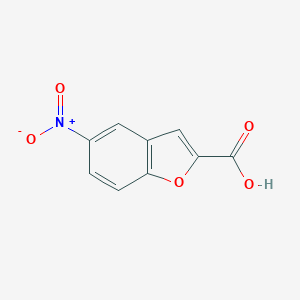
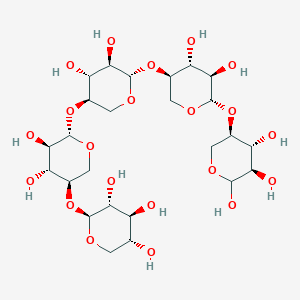
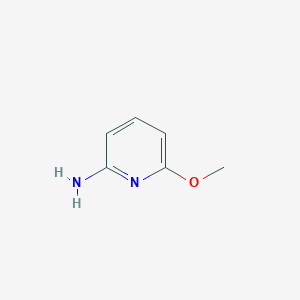
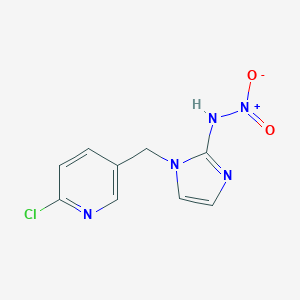
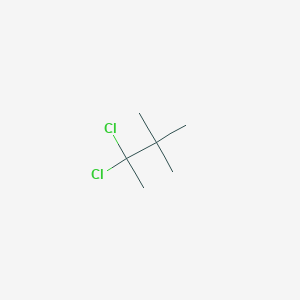
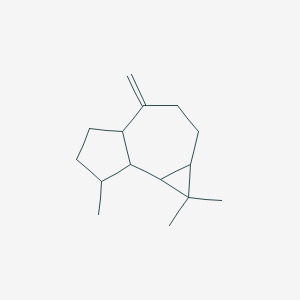
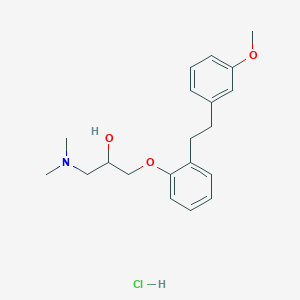
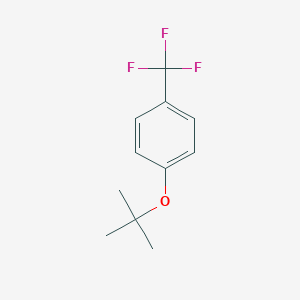
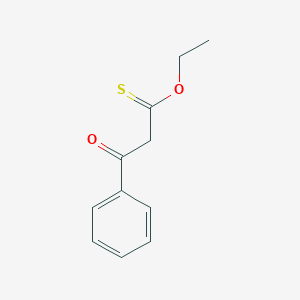
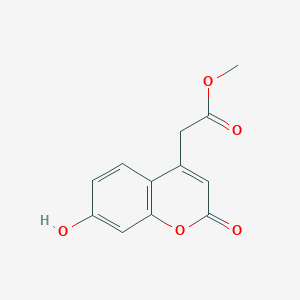
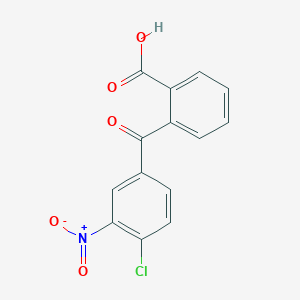
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
